methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
This compound is a pyrazolone derivative featuring a cyclopropylaminoethylidene substituent and a 4-methoxyphenyl group at the N1 position. The Z-configuration of the ethylidene moiety is critical for its stereochemical stability, influencing molecular interactions in biological systems. Structural characterization of such compounds often employs X-ray crystallography, supported by software like SHELXL for refinement and ORTEP-III for graphical representation .
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 2-[4-(N-cyclopropyl-C-methylcarbonimidoyl)-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C18H21N3O4/c1-11(19-12-4-5-12)17-15(10-16(22)25-3)20-21(18(17)23)13-6-8-14(24-2)9-7-13/h6-9,12,20H,4-5,10H2,1-3H3 |
InChI Key |
UVQICWHTCOTXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions for a specified period . The crude product is then purified by crystallization using dimethylformamide to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
Methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacophore in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Structural Insights :
- The target compound and Analog 1 share a pyrazol-3-yl acetate backbone but differ in substituents.
- Analog 2 diverges significantly with a tetrazole ring and coumarin moiety, likely expanding its π-π stacking and UV absorption properties, relevant for photodynamic applications .
Crystallographic and Computational Validation
Both the target compound and Analog 1 would benefit from structure validation using tools like PLATON (as per ) to check for missed symmetry or disorder. SHELXL’s robust refinement algorithms () are critical for resolving the Z-configuration and ensuring accurate bond-length data .
Biological Activity
Methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, also known by its CAS number 879056-96-9, is a pyrazole derivative with significant biological activity. This compound is of interest due to its potential therapeutic applications, particularly in oncology and inflammation-related disorders.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.36 g/mol. The structure features a pyrazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₃ |
| Molecular Weight | 316.36 g/mol |
| CAS Number | 879056-96-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor for several enzymes involved in inflammatory pathways and cancer progression.
- Receptor Binding : It may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. This compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study Findings:
- Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF7) and prostate cancer cells (PC3), with IC50 values in the low micromolar range.
- Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, indicating a shift towards apoptotic cell death.
Anti-inflammatory Effects
The pyrazole scaffold is associated with anti-inflammatory properties. This compound has been tested for its ability to reduce inflammation markers in vitro and in vivo.
Research Highlights:
- Cytokine Inhibition : Studies showed that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Animal Models : In animal models of acute inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory cell infiltration.
Comparative Biological Activity
To further understand the efficacy of this compound, it is useful to compare it with other known pyrazole derivatives:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Methyl [(4Z)-... (this compound) | 5.0 | Anticancer |
| Pyrazole A | 10.0 | Anticancer |
| Pyrazole B | 15.0 | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
